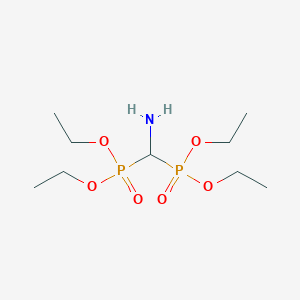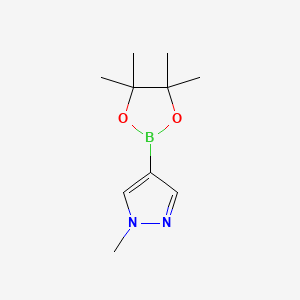acetate CAS No. 402568-10-9](/img/structure/B1304737.png)
Ethyl [3,5-Bis(trifluoromethyl)phenyl](oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related chemical compounds and their properties, which can be useful in understanding the broader context of such molecules. For instance, the use of ethyl groups in ester formation and the presence of aromatic rings with substituents are common themes in these studies.
Synthesis Analysis
The synthesis of related compounds involves the use of reagents and catalysts to achieve desired products. For example, the paper titled "Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates" discusses the preparation of new Horner-Emmons reagents from triethyl phosphonoacetate and their use in synthesizing Z-unsaturated esters with high selectivity . This suggests that similar strategies could potentially be applied to the synthesis of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate, although the specific details would differ.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can be complex, as indicated by the study on the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate . This compound crystallizes in the monoclinic system and features significant non-planarity and stabilization through intra- and intermolecular hydrogen bonds. While the exact structure of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is not provided, it can be inferred that its structure may also exhibit such characteristics, especially if it contains aromatic rings and substituents that influence its geometry and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactions involving compounds with ethyl groups and aromatic rings can vary widely. The paper on the photolabile protecting group for aldehydes and ketones describes a compound that is stable under acidic and basic conditions and can be cleaved by irradiation to regenerate carbonyl compounds . This indicates that the reactivity of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate could also be influenced by the presence of photolabile groups or other reactive moieties.
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate would be influenced by its molecular structure. For example, the presence of trifluoromethyl groups could affect its electronegativity, hydrophobicity, and overall reactivity. The papers provided do not directly discuss the properties of this specific compound, but they do highlight the importance of molecular features such as substituents on aromatic rings and the role of ethyl groups in ester formation . These insights can be extrapolated to hypothesize about the properties of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate, such as its potential stability, solubility, and reactivity under various conditions.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
The compound has been used in the study of crystal structures and molecular interactions. For instance, in the title compound, C17H21N3O3, featuring the non-planar ethyl (oxo)acetate group oriented towards the phenyl substituent, it exhibits interesting crystalline arrangements and π–π stacking interactions (Ahmed et al., 2013). Such studies are crucial for understanding molecular conformations and the development of materials with specific properties.
Synthesis of Chiral Intermediates
Ethyl 3,5-bis(trifluoromethyl)phenylacetate plays a role in the synthesis of chiral intermediates, which are essential for producing various pharmaceuticals. For example, (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a key chiral intermediate for the synthesis of aprepitant, was developed via asymmetric reduction catalyzed by Leifsonia xyli CCTCC M 2010241 cells, demonstrating the compound's importance in biocatalysis and organic synthesis (Ouyang et al., 2013).
Novel Synthetic Routes and Chemical Transformations
Research has also explored novel synthetic routes and chemical transformations involving ethyl 3,5-bis(trifluoromethyl)phenylacetate. This includes regioselective synthesis of pyridine derivatives and the exploration of three-component reactions, which contribute to the development of new chemical entities with potential applications in drug development and material science (Yang et al., 2013).
Spectroscopic Analysis and Molecular Docking Studies
Spectroscopic analysis and molecular docking studies have utilized ethyl 3,5-bis(trifluoromethyl)phenylacetate for structural elucidation and understanding the interaction with biological targets. These studies provide insights into the compound's potential for inhibiting specific enzymes or interacting with receptors, which is vital for the design of new therapeutic agents (El-Azab et al., 2016).
Green Chemistry Applications
Additionally, the compound has been involved in studies focusing on green chemistry, such as the development of environmentally friendly synthetic processes. This aligns with the broader goal of reducing the environmental impact of chemical manufacturing and promoting sustainability within the chemical industry (Lalikoglu & Ince, 2021).
Safety And Hazards
The safety information for Ethyl 3,5-Bis(trifluoromethyl)phenylacetate indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The compound should be handled with personal protective equipment and face protection, and should not be inhaled or ingested .
Eigenschaften
IUPAC Name |
ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6O3/c1-2-21-10(20)9(19)6-3-7(11(13,14)15)5-8(4-6)12(16,17)18/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKKCCACHYBHRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378983 |
Source


|
| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl](oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [3,5-Bis(trifluoromethyl)phenyl](oxo)acetate | |
CAS RN |
402568-10-9 |
Source


|
| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl](oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














